Iso-PPADS tetrasodium

P2X Receptor Subtype Selectivity Pharmacological Profiling

Substituting P2 receptor antagonists without revalidation risks irreproducible data-iso-PPADS (2',5'-isomer) shows a 30-fold difference in P2X3 IC50 versus PPADS (2',4'-isomer), while suramin introduces calmodulin-binding confounds absent with PPADS. Iso-PPADS tetrasodium (CAS 192575-19-2) eliminates these variables as a pseudo-irreversible, broad-spectrum P2X antagonist with uniform potency across P2X1/2/3/5. • Balanced IC50 profile (1-2.6 μM) across P2X1, P2X2, P2X3, and P2X5, enabling unbiased composite tissue-level response interpretation. • Pseudo-irreversible binding sustains blockade through washout-critical for fast-desensitizing P2X3 recordings where TNP-ATP and A317491 wash out. • Validated in vivo at 25 mg/kg IP; reverses neuropathic allodynia/hyperalgesia with concurrent IL-1β, IL-6, and NO/NOS suppression in central and peripheral compartments.

Molecular Formula C14H10N3Na4O12PS2
Molecular Weight 599.3 g/mol
CAS No. 192575-19-2
Cat. No. B610175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-PPADS tetrasodium
CAS192575-19-2
SynonymsPPADS tetrasodium salt
Molecular FormulaC14H10N3Na4O12PS2
Molecular Weight599.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4
InChIKeyKURWUCJJNVPCHT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PPADS Tetrasodium Salt: Broad-Spectrum P2X Antagonist


PPADS (pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid) tetrasodium salt (CAS 192575-19-2) is a broad-spectrum P2 purinergic antagonist that functions as an ATP mimetic, competing with ATP for binding sites on P2 receptors . It blocks recombinant P2X1, P2X2, P2X3, and P2X5 receptors with IC50 values in the range of 1-2.6 μM, while exhibiting weaker inhibition of P2Y2-like (IC50 ~0.9 mM) and P2Y4 receptors (IC50 ~15 mM), establishing a functional selectivity for P2X over P2Y subtypes . As a pyridoxal phosphate derivative, PPADS tetrasodium salt is supplied as an anhydrous solid with molecular weight 599.3 g/mol and water solubility of ≥19.45 mg/mL, suitable for in vitro and in vivo experimental applications .

PPADS Tetrasodium Salt: Substitution Risks with Other P2 Antagonists


Generic substitution among P2 receptor antagonists introduces substantial experimental variability due to divergent subtype selectivity profiles, binding kinetics, and off-target activities that cannot be predicted from structural similarity alone [1]. For instance, iso-PPADS (2',5'-disulfonate isomer) exhibits a 30-fold difference in P2X3 IC50 compared to PPADS (2',4'-isomer) despite identical molecular formula, while suramin additionally inhibits calmodulin binding and G protein coupling, introducing confounds absent with PPADS [2]. NF023 demonstrates >230-fold selectivity for P2X1 over P2X3, contrasting sharply with PPADS's broad, balanced P2X inhibition profile [3]. Even within the same compound class, kinetic mechanisms differ: TNP-ATP acts as a rapidly reversible competitive antagonist, whereas PPADS functions as a pseudo-irreversible blocker at P2X3 receptors [4]. These fundamental pharmacological differences render batch-to-batch substitution without revalidation a significant source of irreproducible data.

PPADS Tetrasodium Salt: Quantitative Comparative Evidence


Broad-Spectrum P2X Inhibition vs. Iso-PPADS Selectivity

PPADS (2',4'-disulfonate isomer) demonstrates balanced antagonism across P2X1, P2X2, P2X3, and P2X5 receptors with IC50 values of 1-2.6 μM, whereas its structural isomer iso-PPADS (2',5'-disulfonate) shows markedly enhanced potency at P2X1 (IC50 43 nM) and P2X3 (IC50 84 nM), representing a 23-fold and 25-fold potency difference respectively . In radioligand binding studies using rat vas deferens membranes, iso-PPADS binds with pKi of 6.5 (≈316 nM) at high-affinity P2X sites, while functional pKB estimates for iso-PPADS were 6.6 ± 0.3 [1]. This isomer-specific selectivity difference means experimental outcomes in P2X-mediated signaling studies will diverge substantially depending on which disulfonate positional isomer is employed.

P2X Receptor Subtype Selectivity Pharmacological Profiling

P2X3 Potency Spectrum: Between Iso-PPADS and NF023

At the human P2X3 receptor, PPADS exhibits an IC50 of 214 nM (0.214 μM), which positions it at an intermediate potency between iso-PPADS (IC50 84 nM) and the suramin analog NF023 (IC50 28.9 μM) [1]. This 135-fold difference between NF023 and PPADS, and 2.5-fold difference between PPADS and iso-PPADS, provides researchers with a graded spectrum of P2X3 inhibitory potency from the same chemotype family. In contrast, NF023 is highly P2X1-selective with an IC50 of 0.21 μM at P2X1 versus 28.9 μM at P2X3 (138-fold selectivity), whereas PPADS shows balanced inhibition across both subtypes [1].

P2X3 Receptor Pain Pharmacology Antagonist Potency

P2X over P2Y Selectivity: Reduced Off-Target Activity vs. Suramin

PPADS inhibits P2X receptors (IC50 1-2.6 μM) with approximately 350-fold selectivity over P2Y2-like receptors (IC50 ~0.9 mM) and approximately 5,800-fold selectivity over P2Y4 receptors (IC50 ~15 mM) . In functional smooth muscle preparations, PPADS selectively antagonizes P2X-purinoceptor-mediated responses without affecting P2U-purinoceptors at concentrations up to 100 μM [1]. In contrast, the parent compound suramin exhibits broad-spectrum P2 inhibition (95% inhibition at 100 μM) but additionally blocks calmodulin binding to recognition sites and interferes with G protein coupling to GPCRs, introducing experimental confounds unrelated to P2 receptor blockade [2]. PPADS is only very weakly active as an ecto-ATPase inhibitor, whereas suramin inhibits ecto-ATPase activity in the same concentration range required for P2 receptor antagonism [1].

Receptor Selectivity P2X vs P2Y Experimental Confounds

Pseudo-Irreversible P2X3 Blockade vs. TNP-ATP and A317491

Patch-clamp analysis of antagonist-receptor interactions at the rapidly desensitizing human P2X3 receptor revealed that TNP-ATP and A317491 act as competitive, rapidly reversible antagonists, whereas PPADS was identified as a pseudo-irreversible blocker [1]. Using Markov model fitting of current responses, PPADS exhibited binding kinetics inconsistent with competitive antagonism, distinguishing it mechanistically from both TNP-ATP and A317491 [1]. At human P2X4 receptors, PPADS fully inhibits the receptor with IC50 values of 34 ± 16 μM (human) and 42 ± 14 μM (mouse), demonstrating equipotent inhibition across species orthologs [2]. The antagonist potency rank order at human P2X4 was BAY-1797 = PSB-12062 = BX-430 > 5-BDBD > TNP-ATP = PPADS, placing PPADS among reference antagonists for this emerging therapeutic target [2].

Binding Kinetics Antagonist Mechanism Receptor Desensitization

In Vivo Reversal of Neuropathic Pain and Inflammatory Mediators

In a mouse model of sciatic nerve chronic constriction injury, daily administration of PPADS (25 mg/kg) completely reversed both tactile allodynia and thermal hyperalgesia, returning nociceptive thresholds to pre-injury baseline levels [1]. Concurrently, PPADS treatment reduced the elevated NO/NOS system activity and IL-1β levels in both peripheral tissues (injured sciatic nerve, L4-L6 dorsal root ganglia) and central nervous system sites (L4-L6 spinal cord, thalamus) involved in pain signaling [1]. IL-6 overexpression in the peripheral nervous system was also reduced following prolonged PPADS administration [1]. In a separate orofacial inflammatory pain model, local administration of PPADS decreased pain-related face-rubbing activity and reduced neuronal and inducible nitric oxide synthase isoform expression in the spinal trigeminal nucleus [2]. While suramin and PPADS both produce behavioral effects, suramin caused abnormal behavior including aggressiveness and subsequent hyporeactivity in neuropathic pain studies, a confound not prominently reported for PPADS [3].

In Vivo Efficacy Neuropathic Pain Inflammatory Cytokines

Na+/Ca2+ Exchanger Inhibition: Ancillary Activity

PPADS inhibits the reverse mode of the Na+/Ca2+ exchanger (NCXREV) in guinea pig airway smooth muscle in a concentration- and time-dependent manner at 1-30 μM . This ancillary pharmacological activity distinguishes PPADS from many other P2X antagonists, including iso-PPADS, NF023, and TNP-ATP, which lack documented NCX inhibitory properties [1]. The inhibition of NCX reverse mode represents a dual pharmacological action that may contribute to the compound's neuroprotective effects against glutamate/NMDA toxicity . At 30 μM, PPADS produces measurable NCX inhibition within 10-50 minutes of exposure .

Na+/Ca2+ Exchanger Ion Homeostasis Cardiovascular Pharmacology

PPADS Tetrasodium Salt: Recommended Experimental Applications


Broad-Spectrum P2X Subtype Profiling

PPADS is optimally suited for experiments where simultaneous blockade of multiple P2X receptor subtypes (P2X1, P2X2, P2X3, P2X5) is required, with IC50 values uniformly falling within the 1-2.6 μM range . Unlike NF023, which exhibits 138-fold selectivity for P2X1 over P2X3, PPADS provides balanced inhibition that permits interpretation of composite P2X-mediated responses without subtype-specific bias [1]. This broad-spectrum profile is particularly valuable for tissue-level functional studies where multiple P2X receptor populations coexist, such as vascular smooth muscle preparations and neuronal tissues.

In Vivo Neuropathic Pain with Cytokine and NOS Biomarkers

PPADS is validated for in vivo neuropathic pain research at a defined effective dose of 25 mg/kg (IP), which completely reverses tactile allodynia and thermal hyperalgesia in the mouse chronic constriction injury model . This application is distinguished by concurrent molecular validation: PPADS treatment reduces IL-1β, IL-6, and NO/NOS system overproduction in both peripheral (sciatic nerve, DRG) and central (spinal cord, thalamus) compartments, enabling correlation of behavioral pain endpoints with inflammatory mediator suppression . Local administration also reduces pain behaviors and NOS expression in orofacial inflammatory pain models [1].

P2X3 Receptor Studies with Pseudo-Irreversible Blockade

For experiments requiring sustained P2X3 receptor inhibition during extended recordings or protocols where competitive antagonists would wash out, PPADS offers a distinct mechanistic advantage as a pseudo-irreversible blocker . In contrast to the rapidly reversible competitive antagonists TNP-ATP and A317491, PPADS binding produces prolonged receptor blockade that persists through washout periods . This kinetic property makes PPADS particularly suitable for electrophysiological studies of fast-desensitizing P2X3 receptors where steady-state competitive antagonism cannot be reliably achieved.

P2X4 Receptor Function: Human and Mouse Orthologs

PPADS inhibits human and mouse P2X4 receptors equipotently, with IC50 values of 34 ± 16 μM and 42 ± 14 μM, respectively . This cross-species consistency supports translational experimental designs comparing human and mouse P2X4 pharmacology, where species-specific antagonist responses are a documented concern . The antagonist potency rank order at human P2X4 places PPADS (IC50 ~34 μM) alongside TNP-ATP as a reference antagonist, providing a benchmark for evaluating novel P2X4-targeting compounds .

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